molecular formula C22H23N3O3S B11383829 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11383829
M. Wt: 409.5 g/mol
InChI Key: FJNHYAATGHNCFU-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Functional Group Introduction: The hydroxy, methyl, and methylsulfanyl groups can be introduced through selective functionalization reactions such as alkylation, sulfonation, and hydroxylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each functional group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scalability: Ensuring the reactions are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and hydroxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Employed in the design of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the methyl and methylsulfanyl groups.

    3-(4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the hydroxy groups.

Uniqueness

The presence of both hydroxy and methylsulfanyl groups in 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of the compound and its significance in scientific research and industrial applications

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3S/c1-12-10-13(2)17(16(27)11-12)19-18-20(24-23-19)22(28)25(8-9-26)21(18)14-4-6-15(29-3)7-5-14/h4-7,10-11,21,26-27H,8-9H2,1-3H3,(H,23,24)

InChI Key

FJNHYAATGHNCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)SC)C

Origin of Product

United States

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